molecular formula C12H14N4O4 B2756537 N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008069-42-8

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B2756537
CAS No.: 1008069-42-8
M. Wt: 278.268
InChI Key: RBOCNWCDURNZFQ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline derivatives followed by coupling with the piperazine ring.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and drug design.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

The compound’s potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest in medicinal research. It may be investigated for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group and piperazine ring may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
  • N-(3-nitrophenyl)-2-(4-oxopiperazin-2-yl)acetamide
  • N-(3-nitrophenyl)-2-(3-oxopiperidin-2-yl)acetamide

Uniqueness

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both a nitrophenyl group and a piperazine ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H14N4O4
Molecular Weight278.26 g/mol
LogP-0.2503
LogD-0.5421
Polar Surface Area94.147 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

The compound features a nitrophenyl group and a piperazine moiety, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The nitrophenyl group may facilitate electron transfer processes, while the piperazine ring can interact with neurotransmitter receptors or other protein targets, leading to various pharmacological effects .

Potential Biological Activities

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : There is growing interest in its potential to inhibit cancer cell proliferation, possibly through mechanisms that induce apoptosis or disrupt cell cycle progression.
  • Neuroprotective Effects : Some derivatives of piperazine compounds have been shown to have neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

  • Study on Antimicrobial Effects : A study published in Chemistry & Biology demonstrated that derivatives of piperazine showed potent activity against various Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Anticancer Research : In vitro assays indicated that the compound could inhibit the growth of human cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows it to be modified to enhance efficacy and reduce toxicity in drug formulations. The compound's potential applications include:

  • Lead Compound for Drug Design : Its structural features make it a valuable scaffold for developing novel therapeutic agents.
  • Research Tool : It can be used in biological assays to study the effects of piperazine derivatives on cellular processes .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c17-11(7-10-12(18)14-5-4-13-10)15-8-2-1-3-9(6-8)16(19)20/h1-3,6,10,13H,4-5,7H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOCNWCDURNZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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